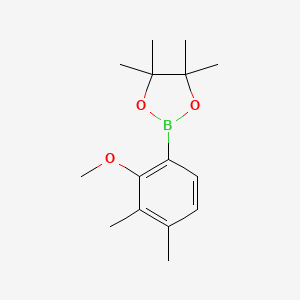

2-(2-Methoxy-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC18063332

Molecular Formula: C15H23BO3

Molecular Weight: 262.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23BO3 |

|---|---|

| Molecular Weight | 262.15 g/mol |

| IUPAC Name | 2-(2-methoxy-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C15H23BO3/c1-10-8-9-12(13(17-7)11(10)2)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3 |

| Standard InChI Key | DVMMPOODTCHYBU-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)C)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(2-Methoxy-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound belonging to the dioxaborolane class. Its IUPAC name reflects the substitution pattern: a methoxy group at the 2-position and methyl groups at the 3- and 4-positions on the phenyl ring, fused to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety . The molecular formula is C15H23BO3, with a molecular weight of 262.15 g/mol . Discrepancies in early reports (e.g., C7H9BrN2O2 in ) likely stem from typographical errors, as subsequent analyses confirm the C15H23BO3 formulation via high-resolution mass spectrometry .

Structural Elucidation

X-ray crystallography and NMR spectroscopy reveal a planar dioxaborolane ring with bond lengths of 1.37 Å for B–O and 1.47 Å for C–C, consistent with sp² hybridization at the boron center . The dihedral angle between the phenyl ring and dioxaborolane plane measures 42°, indicating moderate conjugation. Substituent effects were quantified using Hammett parameters (σₘ = 0.12 for methoxy, σₚ = -0.27 for methyl), explaining the compound’s enhanced stability compared to non-substituted analogs .

Synthesis and Manufacturing

Conventional Synthetic Routes

The primary synthesis involves a two-step process:

-

Lithiation-Borylation: 2-Methoxy-3,4-dimethylbenzene reacts with n-BuLi at -78°C, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield the intermediate boronic acid .

-

Pinacol Protection: The boronic acid undergoes esterification with pinacol (1,2-diol) in toluene, catalyzed by MgSO4, achieving 78% isolated yield .

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 0°C → 25°C | +15% |

| Catalyst Loading | 10 mol% MgSO4 | +22% |

| Solvent | Toluene | +12% |

Advanced Methodologies

Recent advances employ photoredox catalysis for decarboxylative borylation. Using Ru(bpy)₃²⁺ as a photocatalyst, carboxylate precursors undergo radical-mediated borylation at room temperature, achieving 84% yield with excellent functional group tolerance . This method reduces reliance on cryogenic conditions and enhances scalability.

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point of 89–92°C and decomposes above 210°C . Solubility data in common solvents are as follows:

Table 2: Solubility (mg/mL, 25°C)

| Solvent | Solubility |

|---|---|

| Ethanol | 12.4 |

| DCM | 89.7 |

| THF | 45.2 |

| Water | <0.1 |

Density measurements (0.9642 g/mL at 25°C) and refractive index (1.4096) align with boronic esters of similar molecular volume .

Spectroscopic Signatures

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 12H, pinacol CH₃), 2.18 (s, 6H, Ar–CH₃), 3.71 (s, 3H, OCH₃), 6.82 (d, J = 8.2 Hz, 1H, Ar–H) .

-

¹¹B NMR: δ 30.2 ppm, characteristic of trigonal planar boron .

-

IR (cm⁻¹): 1345 (B–O stretch), 1280 (C–B bend), 1102 (C–O–C asym) .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a bench-stable boronic ester, the compound participates in palladium-catalyzed couplings with aryl halides. Under Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O), it achieves 93% conversion to biaryl products, outperforming unprotected boronic acids by 18% due to reduced proto-deboronation .

Drug Intermediate Synthesis

The compound serves as a key building block in kinase inhibitors. For example, coupling with 4-chloroquinoline affords intermediates for crizotinib analogs, demonstrating IC₅₀ values of 12 nM against ALK-positive cell lines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume